molecular formula C14H14N2O3S B5863864 METHYL 4,5-DIMETHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

METHYL 4,5-DIMETHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B5863864
M. Wt: 290.34 g/mol
InChI Key: GYBHYNAWSROBNB-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridylcarbonyl group: This step often involves the use of pyridine derivatives and coupling reagents to attach the pyridylcarbonyl group to the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-thiophenecarboxylate
  • Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-furanecarboxylate
  • Methyl 4,5-dimethyl-2-[(4-pyridylcarbonyl)amino]-3-pyrrolecarboxylate

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can engage in different types of interactions and reactions, making this compound particularly valuable in various applications.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-4-6-15-7-5-10/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHYNAWSROBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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